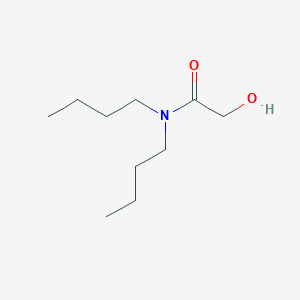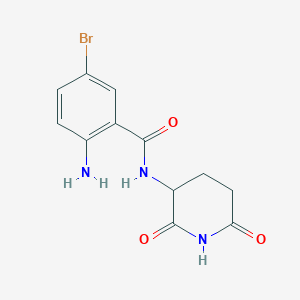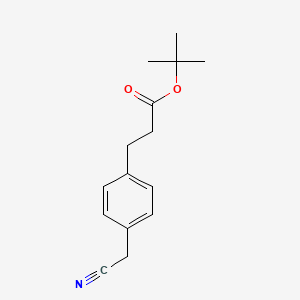
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR is an organic compound that belongs to the class of glycidyl ethers It is characterized by the presence of a glycidyl group attached to a 3,4-dimethoxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR can be synthesized through the reaction of 3,4-dimethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
Epoxidation: The phenol group of 3,4-dimethoxyphenol reacts with epichlorohydrin to form the glycidyl ether.
Base Catalysis: Sodium hydroxide is used to catalyze the reaction, facilitating the formation of the glycidyl ether linkage.
Industrial Production Methods
In industrial settings, the production of 3,4-dimethoxyphenyl glycidyl ether may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.
化学反应分析
Types of Reactions
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the glycidyl group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and reduced glycidyl derivatives.
Substitution: Various substituted ethers and derivatives depending on the nucleophile used.
科学研究应用
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or crosslinking agent in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of bioactive molecules.
Materials Science: It is utilized in the development of advanced materials with unique mechanical and optical properties.
Biomedical Applications: The compound’s derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
作用机制
The mechanism of action of 3,4-dimethoxyphenyl glycidyl ether involves the reactivity of the glycidyl group. The epoxide ring in the glycidyl group is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the glycidyl group.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features but different functional groups.
Glycidyl ethers of quercetin: Compounds with glycidyl groups attached to different positions on the phenyl ring.
Uniqueness
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR is unique due to the presence of both methoxy groups and a glycidyl group on the phenyl ring. This combination imparts specific reactivity and properties that are valuable in various applications, distinguishing it from other glycidyl ethers and aromatic compounds.
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-[(3,4-dimethoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O4/c1-12-10-4-3-8(5-11(10)13-2)14-6-9-7-15-9/h3-5,9H,6-7H2,1-2H3 |
InChI 键 |
NXZRPCSZNMYJTR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)OCC2CO2)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide](/img/structure/B8600566.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-nitro-benzamide](/img/structure/B8600588.png)





